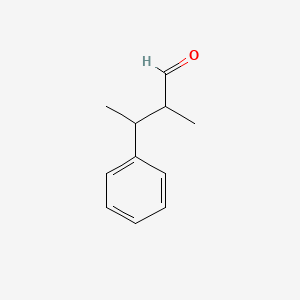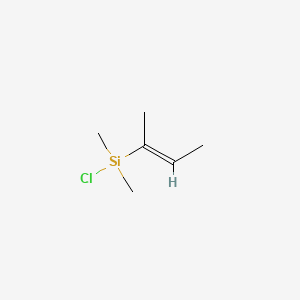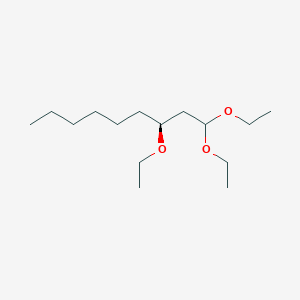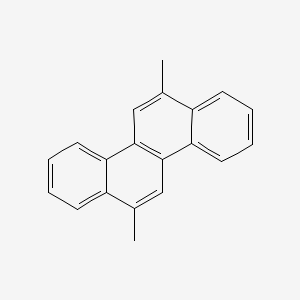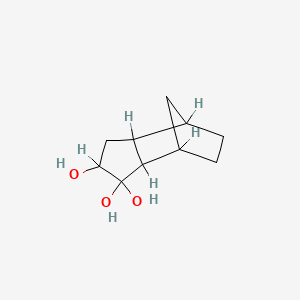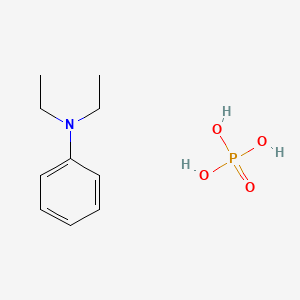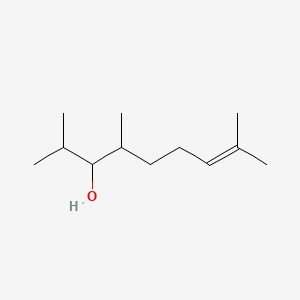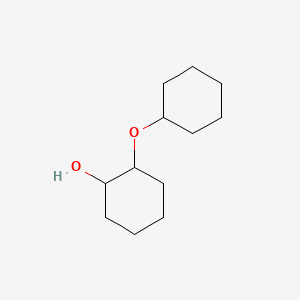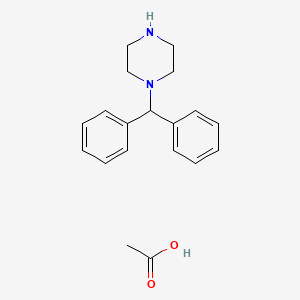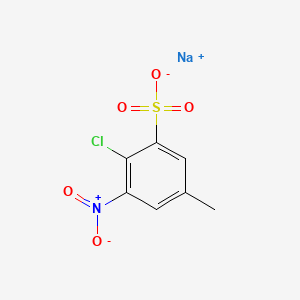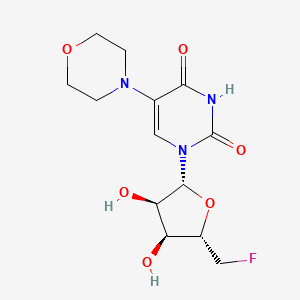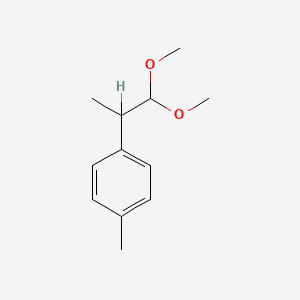
p-(2,2-Dimethoxy-1-methylethyl)toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(2,2-Dimethoxy-1-methylethyl)toluene: is an organic compound with the molecular formula C12H18O2 It is a derivative of toluene, where the methyl group is substituted with a 2,2-dimethoxy-1-methylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of p-(2,2-Dimethoxy-1-methylethyl)toluene typically begins with toluene and 2,2-dimethoxypropane.
Reaction Conditions: The reaction is usually carried out under acidic conditions to facilitate the electrophilic substitution of the methyl group on toluene with the 2,2-dimethoxy-1-methylethyl group.
Catalysts: Common catalysts include Lewis acids such as aluminum chloride or sulfuric acid.
Industrial Production Methods
Scale-Up: Industrial production involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
- p-(2,2-Dimethoxy-1-methylethyl)toluene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like hydroxide ions can be used for nucleophilic substitution.
Major Products
Oxidation: Formation of p-(2,2-dimethoxy-1-methylethyl)benzaldehyde or p-(2,2-dimethoxy-1-methylethyl)benzoic acid.
Reduction: Formation of p-(2,2-dimethoxy-1-methylethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules:
p-(2,2-Dimethoxy-1-methylethyl)toluene is used as an intermediate in the synthesis of more complex organic molecules.Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology and Medicine
Pharmaceuticals: The compound is investigated for its potential use in the synthesis of pharmaceutical agents.
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industry
Material Science:
This compound is used in the production of specialty chemicals and materials with unique properties.Agrochemicals: It is explored for its potential use in the synthesis of agrochemical products.
Mecanismo De Acción
Mechanism
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
p-(2,2-Dimethoxy-1-methylethyl)benzene: Similar structure but lacks the methyl group on the benzene ring.
p-(2,2-Dimethoxy-1-methylethyl)phenol: Contains a hydroxyl group instead of a methyl group on the benzene ring.
Uniqueness
Chemical Properties:
p-(2,2-Dimethoxy-1-methylethyl)toluene has unique chemical properties due to the presence of both the dimethoxy and methyl groups, which influence its reactivity and interactions.Applications: Its unique structure makes it suitable for specific applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
84878-56-8 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
1-(1,1-dimethoxypropan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C12H18O2/c1-9-5-7-11(8-6-9)10(2)12(13-3)14-4/h5-8,10,12H,1-4H3 |
Clave InChI |
NHCQQYMXSJZMEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


